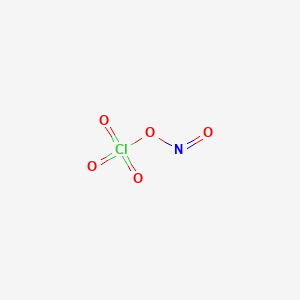
Nitrosonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrosonium perchlorate is an inorganic compound with the chemical formula NOClO₄. It is a salt composed of the nitrosonium cation (NO⁺) and the perchlorate anion (ClO₄⁻). This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. This compound appears as a hygroscopic white solid and is highly reactive, especially with organic materials .
Preparation Methods
Nitrosonium perchlorate can be synthesized through several methods:
Laboratory Preparation: One common method involves passing dinitrogen trioxide gas (N₂O₃) into concentrated perchloric acid (HClO₄). The reaction is as follows[ N_2O_3 + 2 HClO_4 \rightarrow 2 NOClO_4 + H_2O ]
Alternative Method: Another method includes treating a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂) with concentrated perchloric acid[ NO_2 + NO + 2 HClO_4 \rightarrow 2 NOClO_4 + H_2O ]
Industrial Production: Industrially, this compound can be produced by passing dinitrogen trioxide gas into a mixture of sodium perchlorate (NaClO₄) and sulfuric acid (H₂SO₄).
Chemical Reactions Analysis
Nitrosonium perchlorate undergoes various types of chemical reactions:
Oxidation: As a strong oxidizing agent, this compound can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to nitrosyl perchlorate (NOClO₄) under certain conditions.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nitrous acid (HNO₂) and perchloric acid (HClO₄)[ NOClO_4 + H_2O \rightarrow HNO_2 + HClO_4 ]
Common Reagents and Conditions: Typical reagents used with this compound include nitric oxide, nitrogen dioxide, and perchloric acid.
Scientific Research Applications
Nitrosonium perchlorate has several applications in scientific research:
Chemistry: It is used as a strong oxidizing agent in various organic and inorganic synthesis reactions.
Biology and Medicine: Nitrosonium cations (NO⁺) derived from this compound play a role in the formation of S-nitrosothiols, which are important in cellular signaling and regulation.
Industry: this compound is used in the production of rocket propellants due to its strong oxidizing properties.
Mechanism of Action
The mechanism of action of nitrosonium perchlorate involves the release of nitrosonium cations (NO⁺), which are strong electrophiles. These cations can react with nucleophiles, such as thiol groups in proteins, leading to the formation of S-nitrosothiols. This modification increases the reactivity of thiol groups and plays a crucial role in redox signaling and cellular regulation . The nitrosonium cations can also participate in oxidation-reduction reactions, further influencing various biochemical pathways .
Comparison with Similar Compounds
Nitrosonium perchlorate can be compared with other similar compounds:
Nitrosyl Perchlorate (NOClO₄): Both compounds contain the perchlorate anion, but nitrosyl perchlorate has a nitrosyl cation (NO⁺) instead of a nitrosonium cation.
Nitronium Perchlorate (NO₂ClO₄): This compound contains the nitronium cation (NO₂⁺) and is known for its use as an oxidizer in solid rocket propellants.
Ammonium Perchlorate (NH₄ClO₄): Commonly used in rocket propellants, ammonium perchlorate is less reactive than this compound but still serves as a strong oxidizer.
Properties
CAS No. |
15605-28-4 |
|---|---|
Molecular Formula |
ClNO5 |
Molecular Weight |
129.46 g/mol |
IUPAC Name |
perchloryl nitrite |
InChI |
InChI=1S/ClNO5/c3-1(4,5)7-2-6 |
InChI Key |
ONKVXKHGDFDPFZ-UHFFFAOYSA-N |
Canonical SMILES |
N(=O)OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















